

A Comparative Guide to the Reactivity of Substituted Diphenyl Sulfides

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Compound of Interest

Compound Name: 2-Methyl diphenyl sulfide

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This guide provides an objective comparison of the reactivity of substituted diphenyl sulfides in two key reaction types: oxidation and nucleophilic aromatic substitution (SNAr). The electronic properties of substituents on the aromatic rings play a crucial role in determining the reaction rates in both transformations. For oxidation reactions, where the sulfur atom acts as a nucleophile, electron-donating groups enhance reactivity. Conversely, for nucleophilic aromatic substitution, where the substituted phenylthio group acts as a leaving group, electron-withdrawing substituents accelerate the reaction.^[1] This guide summarizes quantitative data from experimental studies to illustrate these trends and provides detailed experimental protocols for further investigation.

Quantitative Reactivity Data

The following tables summarize the kinetic data for the oxidation and nucleophilic aromatic substitution of substituted diphenyl sulfides.

Oxidation of Substituted Diphenyl Sulfides

The rate of oxidation of the sulfur center in diphenyl sulfides is sensitive to the electronic nature of the substituents on the aromatic rings. Electron-releasing groups increase the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards electrophilic oxidizing agents. Conversely, electron-withdrawing groups decrease the

nucleophilicity of the sulfur atom and slow down the reaction rate. The data presented in Table 1, using 4,4'-disubstituted diphenyl sulfoxides as a proxy, clearly demonstrates this trend.[1]

Table 1: Second-Order Rate Constants for the Oxidation of 4,4'-Disubstituted Diphenyl Sulfoxides[1]

Substituent (X) in X-C ₆ H ₄ -SO-C ₆ H ₄ -X	k ₂ × 10 ³ (dm ³ mol ⁻¹ s ⁻¹) at 308 K
OCH ₃	43.1
CH ₃	16.2
H	7.94
Cl	1.86
NO ₂	0.05

Reaction Conditions: [Sulfoxide] = 7.5×10^{-3} M; [Peroxomonosulphate] = 7.5×10^{-4} M; [H₂SO₄] = 0.10 M; Solvent: 80:20 AcOH-H₂O (v/v).[1]

Nucleophilic Aromatic Substitution (SNAr) of Substituted Diphenyl Sulfides

In nucleophilic aromatic substitution reactions where the substituted diphenyl sulfide is the leaving group, the reactivity is governed by the ability of the substituent to stabilize the resulting thiophenolate anion. Electron-withdrawing groups on the phenylthio leaving group stabilize the negative charge on the sulfur atom in the transition state and the subsequent thiophenolate anion, making the parent sulfide a better leaving group and thus increasing the reaction rate. The data in Table 2 illustrates the effect of substituents on the rate of displacement of 4'-substituted-phenylthio groups from an activated aromatic ring by piperidine.

Table 2: Rate and Equilibrium Data for the Reaction of 4'-R-Phenyl 2,4,6-Trinitrophenyl Sulfides with Piperidine in DMSO

Substituent (R)	k (dm ³ mol ⁻¹ s ⁻¹)
NO ₂	2.5
Br	0.4
H	0.2
CH ₃	0.1

Data extracted from a study on the reactions of 4'-R-phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines in dimethyl sulfoxide (DMSO).

Experimental Workflow and Methodologies

A general workflow for studying the kinetics of these reactions is depicted below. This is followed by detailed experimental protocols for both oxidation and nucleophilic aromatic substitution reactions.

General Experimental Workflow for Kinetic Analysis

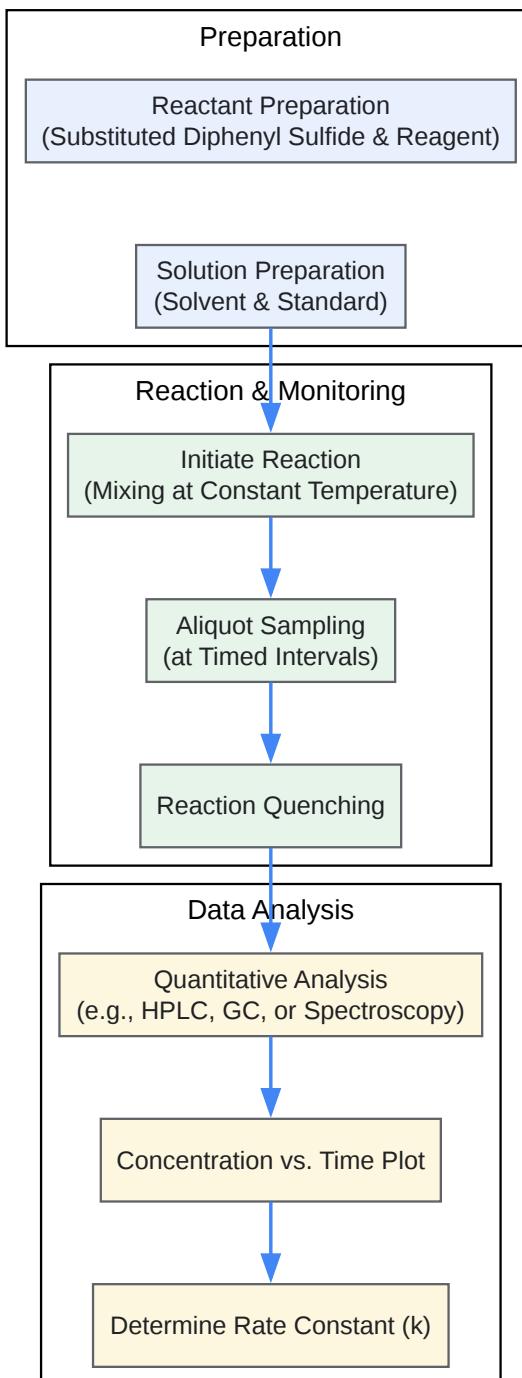
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Figure 1. A generalized workflow for the kinetic analysis of substituted diphenyl sulfide reactions.

Experimental Protocol: Kinetic Analysis of Diphenyl Sulfide Oxidation

This protocol describes a general method for determining the rate of oxidation of a substituted diphenyl sulfide.

1. Materials:

- Substituted diphenyl sulfide
- Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
- Solvent (e.g., acetonitrile, ethanol)
- Quenching agent (e.g., saturated aqueous sodium sulfite solution)
- Internal standard for analysis (e.g., dodecane for GC analysis)
- High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system

2. Procedure:

- Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted diphenyl sulfide and the internal standard in the chosen solvent.
- Reaction Initiation: Add a known concentration of the oxidizing agent to the reaction vessel to initiate the reaction. Start a timer immediately.
- Sampling: At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching agent.
- Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining diphenyl sulfide and the formed sulfoxide and/or sulfone relative to the internal

standard.

- Data Analysis: Plot the natural logarithm of the concentration of the diphenyl sulfide versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k'). If the reaction is performed with a large excess of the oxidizing agent, k' can be used to determine the second-order rate constant by dividing by the concentration of the oxidizing agent.

Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for measuring the rate of a nucleophilic aromatic substitution reaction involving a substituted diphenyl sulfide as a leaving group from an activated aromatic system.

1. Materials:

- Activated aromatic substrate with a substituted diphenyl sulfide leaving group (e.g., 1-(4-nitrophenylthio)-2,4-dinitrobenzene)
- Nucleophile (e.g., piperidine, morpholine)
- Solvent (e.g., Dimethyl sulfoxide - DMSO, acetonitrile)
- UV-Vis Spectrophotometer

2. Procedure:

- Solution Preparation: Prepare stock solutions of the activated aromatic substrate and the nucleophile in the chosen solvent.
- Reaction Initiation: In a cuvette placed in a thermostated cell holder of the UV-Vis spectrophotometer, mix the substrate solution with a large excess of the nucleophile solution to initiate the reaction.
- Monitoring: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance. Record the

absorbance at regular time intervals.

- Data Analysis: The observed rate constant (k_{obs}) can be determined by fitting the absorbance versus time data to a first-order exponential equation. Since the reaction is run under pseudo-first-order conditions (large excess of nucleophile), the second-order rate constant (k_2) can be calculated by dividing k_{obs} by the concentration of the nucleophile. A plot of k_{obs} versus the concentration of the nucleophile should yield a straight line passing through the origin with a slope equal to k_2 .

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